molecular formula C18H24N2O5 B4043108 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate

Cat. No.: B4043108
M. Wt: 348.4 g/mol
InChI Key: JHTGYJJZXIDPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16852187 g/mol and the complexity rating of the compound is 341. The solubility of this chemical has been described as 46.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H3-Receptor Histamine Antagonism

A novel series of (phenoxyalkyl)imidazoles have shown potent H3-receptor histamine antagonism, indicating potential applications in drug development for conditions mediated by histamine activity, such as allergies and inflammatory responses. These compounds have been evaluated for their in vitro and in vivo potency, providing a foundation for further exploration of similar imidazole derivatives in therapeutic contexts (Ganellin et al., 1996).

Antioxidant Properties

Imidazole derivatives possessing antioxidant properties have been synthesized, highlighting their potential in mitigating oxidative stress-related damage. This suggests a research avenue for the development of novel antioxidants based on the imidazole ring structure, which could be beneficial in preventing or treating diseases caused by oxidative stress (Hasegawa et al., 1997).

Estrogen Receptor and Cyclooxygenase Inhibition

Research into 1H-imidazoles has demonstrated their potential as ligands for the estrogen receptor and as cytotoxic inhibitors of the cyclooxygenase enzyme. This dual functionality suggests possible applications in the treatment of certain cancers and inflammatory conditions, highlighting the versatility of imidazole derivatives in medical research (Wiglenda et al., 2005).

Host for Anions

Imidazole-based compounds have shown capability as versatile hosts for anions, a property that can be harnessed in the design of sensors or in separation processes. The ability to form stable complexes with various anions underscores the potential utility of imidazole derivatives in analytical chemistry and environmental applications (Nath & Baruah, 2012).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This application is crucial in industrial settings where metal preservation is necessary, indicating the potential for imidazole compounds in materials science and engineering (Ammal et al., 2018).

Properties

IUPAC Name

2-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.C2H2O4/c1-12(2)15-6-5-13(3)11-16(15)19-10-9-18-8-7-17-14(18)4;3-1(4)2(5)6/h5-8,11-12H,9-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTGYJJZXIDPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=CN=C2C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate
Reactant of Route 2
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate
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1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate
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1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate
Reactant of Route 5
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate
Reactant of Route 6
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate

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